molecular formula C28H22OS2 B092930 5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine CAS No. 16661-24-8

5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine

Cat. No.: B092930
CAS No.: 16661-24-8
M. Wt: 438.6 g/mol
InChI Key: HCUKEBCEJKFZER-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutylparaben is synthesized through an esterification reaction between para-hydroxybenzoic acid and isobutanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In industrial settings, the production of isobutylparaben involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Isobutylparaben can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Sodium hydroxide or hydrochloric acid.

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed:

Properties

CAS No.

16661-24-8

Molecular Formula

C28H22OS2

Molecular Weight

438.6 g/mol

IUPAC Name

5-(5,6-dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine

InChI

InChI=1S/C28H22OS2/c1-5-13-25-19(9-1)17-23(21-11-3-7-15-27(21)30-25)29-24-18-20-10-2-6-14-26(20)31-28-16-8-4-12-22(24)28/h1-16,23-24H,17-18H2

InChI Key

HCUKEBCEJKFZER-UHFFFAOYSA-N

SMILES

C1C(C2=CC=CC=C2SC3=CC=CC=C31)OC4CC5=CC=CC=C5SC6=CC=CC=C46

Canonical SMILES

C1C(C2=CC=CC=C2SC3=CC=CC=C31)OC4CC5=CC=CC=C5SC6=CC=CC=C46

Synonyms

10,10'-Oxybis(10,11-dihydrodibenzo[b,f]thiepin)

Origin of Product

United States

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